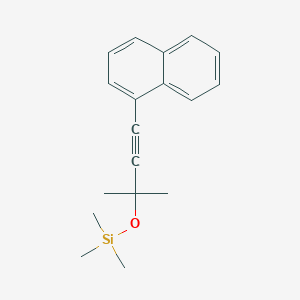
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is an organic compound that features a naphthalene ring, a prop-2-ynyloxy group, and a trimethyl-silane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the prop-2-ynyloxy group: This step involves the reaction of the naphthalene derivative with a suitable alkyne under basic conditions.
Introduction of the trimethyl-silane group: The final step involves the silylation of the alkyne using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Dimethyl-3-phenyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a phenyl group instead of a naphthalene ring.
(1,1-Dimethyl-3-benzyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a benzyl group.
Uniqueness
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is unique due to the presence of the naphthalene ring, which can impart different chemical and physical properties compared to similar compounds with simpler aromatic rings.
Propiedades
Fórmula molecular |
C18H22OSi |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-4-naphthalen-1-ylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C18H22OSi/c1-18(2,19-20(3,4)5)14-13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,1-5H3 |
Clave InChI |
GGWQPOYRKUECBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




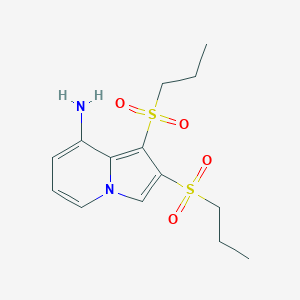
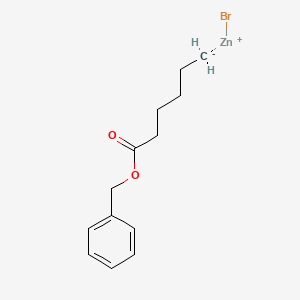
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
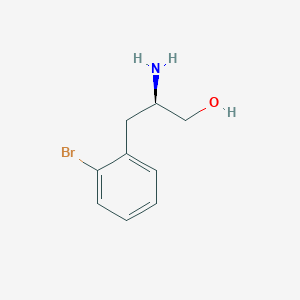
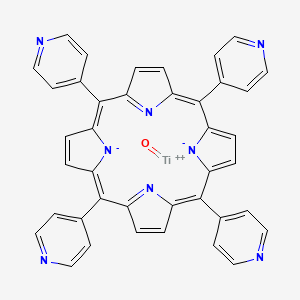

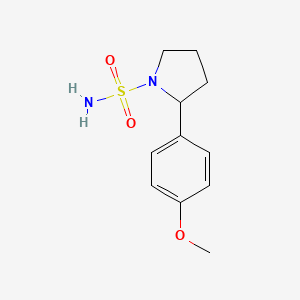
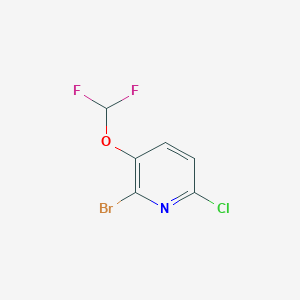
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
